molecular formula C14H10N2O2S B2508628 2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one CAS No. 326881-74-7

2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one

Cat. No. B2508628
CAS RN: 326881-74-7
M. Wt: 270.31
InChI Key: MTFDIMFGKQZVDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolopyrimidine derivatives involves the reaction of specific precursors with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Another synthesis method for related compounds includes microwave-assisted radical addition using manganese(III) acetate . Additionally, the fusion of a 2-methylthiazole fragment to a 2-(furan-2-yl)benzimidazole has been achieved through a series of reactions starting with 1,2-diamino-4-nitrobenzene and furan-2-carbaldehyde in the presence of copper sulfate . These methods could potentially be adapted for the synthesis of 2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one.

Molecular Structure Analysis

The molecular structure of related benzimidazole derivatives has been determined using techniques such as IR, (1)H-NMR, mass, and elemental analyses . The structure of furan-substituted benzimidazoles has been elucidated, revealing aromatic interactions and hydrogen bonding in the solid state . These techniques and findings could be applied to analyze the molecular structure of the compound of interest.

Chemical Reactions Analysis

Electrophilic substitution reactions on related compounds have been studied, with substituents being introduced exclusively in the position 5 of the furan ring . The reactivity of vinylthiazoles and benzimidazoles with strong electrophiles has also been explored, leading to the introduction of nitro groups or bromine atoms . These studies suggest that the compound may undergo similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and structural characterization. For instance, the presence of electron-donating and withdrawing groups on the thiazolopyrimidine ring influences the anticancer activity . The inhibitory potential of related compounds against acetylcholine esterase has been demonstrated . Furthermore, the interaction energies of π-π and C-H···π interactions in furan-substituted benzimidazoles have been calculated, providing insights into the stability and potential intermolecular interactions of the compound .

Scientific Research Applications

Synthesis and Organic Chemistry

Compounds with furan and benzimidazole units are frequently explored for their versatile synthetic applications. For instance, the synthesis of thiazolopyrimidine derivatives with furan units has been reported, demonstrating methodologies for constructing complex heterocyclic systems (Selvam et al., 2012). These synthetic strategies are essential for creating compounds with potential biological activities.

Biological Activity

Several studies have investigated the biological activities of compounds containing benzimidazole and furan rings. For example, antimicrobial and anti-inflammatory properties have been explored, showing significant activities against various bacterial strains and inflammation models (Abdel-Motaal et al., 2020). Such studies highlight the potential of these compounds in medicinal chemistry, particularly as templates for developing new therapeutic agents.

properties

IUPAC Name

2-(furan-2-yl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-13-8-12(11-6-3-7-18-11)19-14-15-9-4-1-2-5-10(9)16(13)14/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFDIMFGKQZVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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